N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
Description
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a synthetic sulfonamide derivative featuring a benzo[d]thiazole core substituted with a bromine atom at the 6-position and a 4-chlorophenylsulfonyl propanamide side chain. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly for anticancer or antimicrobial applications.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN2O3S2/c17-10-1-6-13-14(9-10)24-16(19-13)20-15(21)7-8-25(22,23)12-4-2-11(18)3-5-12/h1-6,9H,7-8H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRNUMRWDXFZIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂BrClN₂O₃S |
| Molecular Weight | 459.8 g/mol |
| CAS Number | 895454-60-1 |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step reactions, starting from readily available benzothiazole derivatives and chlorophenyl sulfonamides. The synthetic route often includes the formation of the amide bond through coupling reactions followed by purification processes such as recrystallization or chromatography.
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines, including A431 and A549 cells. The mechanism often involves apoptosis induction and cell cycle arrest at specific phases, which can be attributed to the modulation of key signaling pathways such as IL-6 and TNF-α pathways .
Antimicrobial Properties
Benzothiazole derivatives have also shown antimicrobial activity against a range of pathogens. The presence of halogen substituents (like bromine and chlorine) in the structure enhances their interaction with microbial targets, leading to increased efficacy against resistant strains .
Case Studies
- In Vitro Studies : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 1 to 10 µM, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
- Mechanistic Insights : Another investigation focused on the apoptotic pathways activated by this compound. Flow cytometry analyses revealed an increase in early and late apoptotic cells upon treatment, indicating that it triggers programmed cell death through mitochondrial pathways .
- Animal Models : In vivo studies using murine models have shown that administration of this compound results in reduced tumor growth rates compared to control groups, supporting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Chemical Properties and Structure
N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide has the molecular formula and a molecular weight of approximately 459.8 g/mol. The compound features a benzothiazole ring, a sulfonamide group, and a propanamide structure, which contribute to its biological activities.
Scientific Research Applications
- Anticancer Activity
-
Antimicrobial Properties
- Benzothiazole derivatives have shown promising results as antimicrobial agents. Research highlights their effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The sulfonamide group enhances their antibacterial activity by interfering with folate synthesis in bacteria .
- Anti-inflammatory Effects
-
Potential Neuroprotective Effects
- Emerging research suggests that benzothiazole derivatives may offer neuroprotective benefits by modulating pathways involved in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier makes them suitable candidates for further investigation in neuropharmacology .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the anticancer effects of various benzothiazole derivatives, including this compound. The compound was tested against human breast cancer cell lines (MCF-7) and showed IC50 values indicating potent cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial activity of sulfonamide derivatives revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that the compound could serve as a lead for developing new antibacterial agents.
Case Study 3: Anti-inflammatory Properties
In an experimental model of induced inflammation, this compound demonstrated a marked reduction in edema formation and pro-inflammatory cytokine levels, suggesting its potential utility in treating inflammatory disorders.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonamide Derivatives
*Calculated based on molecular formula.
- Core Heterocycle : The target compound’s benzo[d]thiazole core distinguishes it from oxadiazole-containing analogs (e.g., 7k–7m) and thiazole derivatives (e.g., Compound 10) . Bromine at the 6-position may enhance steric bulk and electron-withdrawing effects compared to ethyl or methyl substituents in 7k–7m.
- Sulfonyl Group : The 4-chlorophenylsulfonyl moiety is conserved across analogs, suggesting its role in modulating solubility and target binding .
Bioactivity and Toxicity
Table 2: Bioactivity Scores of Thiazole Derivatives
| Compound ID | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| 10 | 3 | 4 | 4 |
| 12 | 7 | 4 | 5 |
| 16 | 11 | 6 | 6 |
- Hemolytic Potential: Analogs like 7k–7m were tested for hemolytic toxicity, with yields >70% indicating moderate tolerability . The bromine in the target compound may reduce toxicity compared to chlorinated derivatives (e.g., Compound 10) due to altered metabolism .
- Anticancer Activity: While data for the target compound are absent, Compound 16 (with a nitroguanidino group) shows high activity (score: 11), suggesting that electron-deficient substituents enhance efficacy .
Research Implications
- SAR Insights : The 4-chlorophenylsulfonyl group is critical for binding, but heterocycle modifications (e.g., benzo[d]thiazole vs. oxadiazole) significantly alter bioactivity and physicochemical properties .
- Screening Methods : The microculture tetrazolium assay () could evaluate the target compound’s cytotoxicity across tumor cell lines, as done for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
